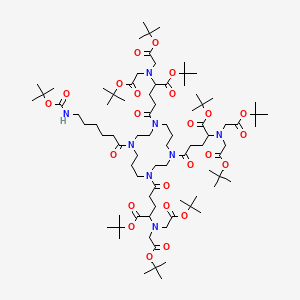
3'-O-Levulinoyl-N-benzoyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a levulinoyl group at the 3’-hydroxyl position and a benzoyl group at the N-position of the 2’-deoxyadenosine molecule. This compound is often used as a protected nucleotide derivative and building block in various chemical and biochemical applications .
Preparation Methods
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired protection and substitution .
Chemical Reactions Analysis
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: Common reagents and conditions for substitution reactions include nucleophiles and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: It is used in studies involving DNA synthesis and repair.
Industry: It is used in the production of nucleoside derivatives for various industrial applications
Mechanism of Action
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism. This interference can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine include other nucleoside analogs such as:
3’-O-Levulinyl-2’-deoxyadenosine: Another protected nucleoside derivative with similar applications.
N-Benzoyl-2’-deoxyadenosine: A related compound used in the synthesis of various nucleoside analogs. The uniqueness of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine lies in its specific protective groups, which provide distinct chemical properties and reactivity.
Properties
Molecular Formula |
C22H23N5O6 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C22H23N5O6/c1-13(29)7-8-18(30)33-15-9-17(32-16(15)10-28)27-12-25-19-20(23-11-24-21(19)27)26-22(31)14-5-3-2-4-6-14/h2-6,11-12,15-17,28H,7-10H2,1H3,(H,23,24,26,31)/t15-,16+,17+/m0/s1 |
InChI Key |
QYDSRPUWFGHCHG-GVDBMIGSSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


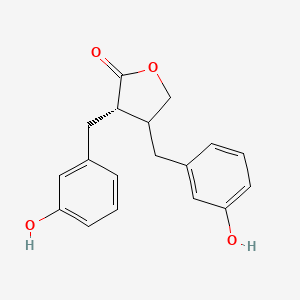
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
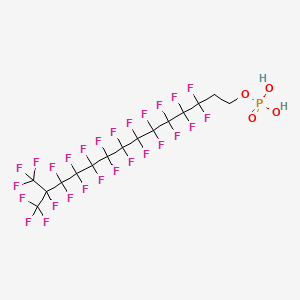
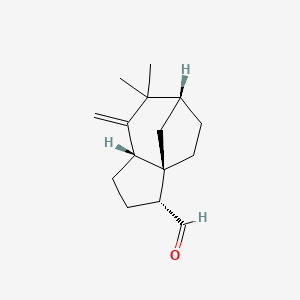

![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
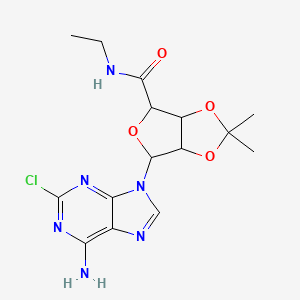
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
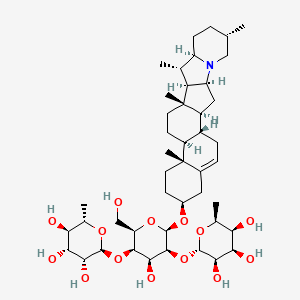
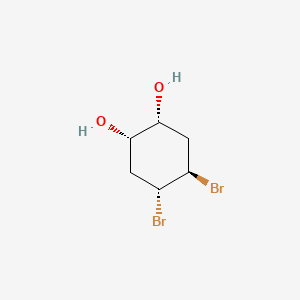
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
